molecular formula C26H30ClN5O4 B13854335 Bosutinib Oxydechlorinated

Bosutinib Oxydechlorinated

Cat. No.: B13854335
M. Wt: 512.0 g/mol
InChI Key: OFBQZZFEXFRYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bosutinib Oxydechlorinated involves the oxydechlorination of Bosutinib. This process typically requires the use of specific reagents and conditions to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Bosutinib Oxydechlorinated undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of Bosutinib, each with unique chemical properties and potential therapeutic applications .

Mechanism of Action

Bosutinib Oxydechlorinated exerts its effects by inhibiting the activity of specific tyrosine kinases, including the BCR-ABL kinase and Src-family kinases. These kinases play a crucial role in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bosutinib Oxydechlorinated is unique due to its specific chemical modification, which may enhance its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification may result in improved efficacy, reduced side effects, and better patient outcomes .

Properties

Molecular Formula

C26H30ClN5O4

Molecular Weight

512.0 g/mol

IUPAC Name

4-(2-chloro-4-hydroxy-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C26H30ClN5O4/c1-31-6-8-32(9-7-31)5-4-10-36-25-13-20-18(11-24(25)35-3)26(17(15-28)16-29-20)30-21-14-23(34-2)22(33)12-19(21)27/h11-14,16,33H,4-10H2,1-3H3,(H,29,30)

InChI Key

OFBQZZFEXFRYQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)O)OC)C#N)OC

Origin of Product

United States

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